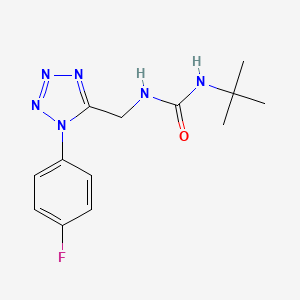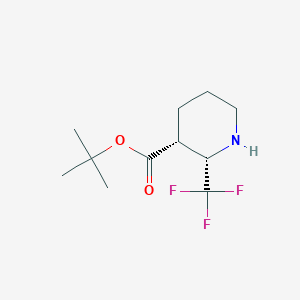
1-(tert-butyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a tert-butyl group, a tetrazole ring, and a urea linkage. The tert-butyl group is a bulky group known for its unique reactivity pattern . The tetrazole ring is a heterocyclic compound consisting of a 5-membered aromatic ring with four nitrogen atoms and one carbon atom. Urea linkages are common in many biological compounds and are involved in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The tert-butyl group could be introduced using a variety of methods, including the use of tert-butyl esters . The tetrazole ring could be formed through a variety of methods, including the reaction of nitriles with azide salts. The urea linkage could be formed through the reaction of an amine with an isocyanate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group is bulky and could cause steric hindrance, affecting the overall shape of the molecule. The tetrazole ring is aromatic and planar, while the urea linkage can participate in hydrogen bonding .Chemical Reactions Analysis
The compound could participate in a variety of chemical reactions, depending on the conditions. The tert-butyl group is relatively inert but can undergo reactions under certain conditions . The tetrazole ring can participate in a variety of reactions, including nucleophilic substitution and reduction . The urea linkage can also participate in a variety of reactions, including hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and degree of conjugation .Wissenschaftliche Forschungsanwendungen
Application in Synthesis
The compound 1-(tert-butyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea, similar to N′-aryl-N,N-dimethylureas, has potential applications in synthesis. Lithiation of N′-aryl-N,N-dimethylureas, which structurally resemble the compound , is affected by substituents in the aryl ring. This process can lead to the formation of various substituted derivatives, useful in chemical synthesis (Smith, El‐Hiti, & Shukla, 1999).
In Vitro Pharmacological Characterization
Compounds structurally related to this compound, like UR-7280, are studied for their pharmacological properties. For instance, UR-7280, a selective angiotensin AT1 receptor antagonist, has been characterized in vitro, showing competitive antagonism and insurmountable mode of action in certain conditions, which can be valuable in the development of new therapeutic agents (de Arriba et al., 1996).
Discovery of FLT3 Inhibitors
Research into FLT3 inhibitors has led to the discovery of 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-fluorophenyl)urea derivatives, which are effective in overcoming drug resistance mutations. This indicates that similar compounds, including this compound, might be effective in targeting specific mutations in cancer therapies (Zhang et al., 2020).
Development of Green Chemistry Methods
The development of green chemistry methods involves finding safer alternatives to traditional reagents. Ureas, including compounds structurally similar to this compound, are traditionally synthesized using hazardous reagents. Recent trends emphasize using cleaner and safer compounds, which could involve this compound or its derivatives (Bigi, Maggi, & Sartori, 2000).
Cyclodextrin Complexation and Molecular Devices
The compound may find application in the area of cyclodextrin complexation, similar to related urea-linked cyclodextrin compounds. These complexes can function as molecular devices, exhibiting properties like photoisomerization, which can be useful in various technological applications (Lock et al., 2004).
Zukünftige Richtungen
The future directions for this compound would depend on its intended use. If it has potential medicinal properties, it could be further studied for its biological activity and potential therapeutic uses. Alternatively, if it has interesting chemical properties, it could be studied further for its reactivity and potential uses in synthetic chemistry .
Eigenschaften
IUPAC Name |
1-tert-butyl-3-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN6O/c1-13(2,3)16-12(21)15-8-11-17-18-19-20(11)10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLBPIIZYDNQJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Methyl-2-[[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2750257.png)

![4-isopropoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2750259.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-isopropylphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2750260.png)

![2-ethoxy-6-methyl-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2750263.png)
![Ethyl 2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)hexanoate](/img/structure/B2750264.png)

![1-(Chloromethyl)-3-[(2,5-difluorophenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2750267.png)

![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B2750272.png)
![7-Nitro-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2750275.png)

